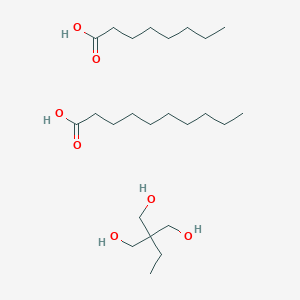
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid is a compound with the molecular formula C24H50O7. It is also known by various names such as caprylic acid, capric acid, trimethylolpropane ester, and others . This compound is a triester formed from the esterification of decanoic acid and octanoic acid with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol . It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid typically involves the esterification of decanoic acid and octanoic acid with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. This reaction is usually carried out in the presence of an acid catalyst under controlled temperature and pressure conditions . The reaction can be represented as follows:
[ \text{Decanoic acid} + \text{Octanoic acid} + \text{2-ethyl-2-(hydroxymethyl)propane-1,3-diol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete esterification, and the product is then purified through distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms substituted esters or alcohols.
Wissenschaftliche Forschungsanwendungen
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects . In chemical reactions, it acts as a reactant or catalyst, facilitating the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caprylic acid: An eight-carbon saturated fatty acid with similar properties.
Capric acid: A ten-carbon saturated fatty acid with similar properties.
Trimethylolpropane ester: A triester with similar chemical structure and properties.
Uniqueness
Decanoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; octanoic acid is unique due to its specific combination of decanoic acid, octanoic acid, and 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
11138-60-6 |
|---|---|
Molekularformel |
C24H50O7 |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H14O3/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-6(3-7,4-8)5-9/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);7-9H,2-5H2,1H3 |
InChI-Schlüssel |
ZDIYIODMIWSRET-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCC(CO)(CO)CO |
Kanonische SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCC(CO)(CO)CO |
Key on ui other cas no. |
93384-77-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















